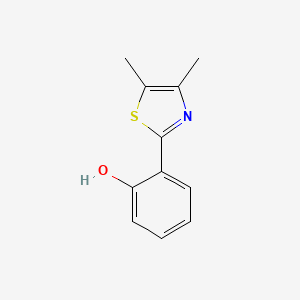

2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol

Description

2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol is a heterocyclic compound featuring a phenol ring linked to a 4,5-dimethyl-substituted thiazole moiety. Thiazole derivatives are renowned for their diverse applications in medicinal chemistry, materials science, and biological assays.

Properties

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7-8(2)14-11(12-7)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRJEZAGBIEJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs with Varied Heterocycles

Compounds such as 2-(4,5-diphenyl-1,3-thiazol-2-yl)phenol (SE), 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol (NE), and 2-(4,5-diphenyl-1,3-oxazol-2-yl)phenol (OE) () share a phenol-thiazole/imidazole/oxazole backbone. Key differences include:

- ESIPT (Excited-State Intramolecular Proton Transfer) Behavior :

- SE (thiazole) : Exhibits a lower energy barrier for ESIPT compared to NE (imidazole) and OE (oxazole) due to sulfur's electron-withdrawing effects, enhancing proton transfer efficiency.

- NE (imidazole) : Higher planarity and hydrogen-bonding capacity may stabilize tautomeric forms but increase ESIPT energy barriers.

- OE (oxazole) : Oxygen's electronegativity reduces conjugation, leading to less efficient proton transfer .

| Compound | Heterocycle | ESIPT Energy Barrier (kcal/mol) | Fluorescence λmax (nm) |

|---|---|---|---|

| SE | Thiazole | 4.2 | 480 |

| NE | Imidazole | 6.8 | 450 |

| OE | Oxazole | 5.5 | 460 |

Implication: The dimethyl substitution in 2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol may further modulate ESIPT by sterically hindering tautomerization or altering electron density.

Thiazoline Derivatives: Aerugine

Aerugine (2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenol) () shares a phenol-thiazoline core but differs in:

- Ring Saturation : Aerugine’s dihydrothiazole ring introduces partial saturation, reducing aromaticity and increasing conformational flexibility.

- Bioactivity : Aerugine is cytotoxic to human dopaminergic neurons, likely due to its ability to disrupt mitochondrial function .

- Synthetic Accessibility: Aerugine is biosynthesized by Streptomyces species, whereas 2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol may require multi-step organic synthesis.

Thiazole-Pyrazole-Benzoxazole Hybrids

Compounds like 2-(1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole () incorporate additional heterocycles (pyrazole, benzoxazole) linked to thiazole-phenol systems.

- Biological Activity : These hybrids exhibit antimicrobial, anticancer, and antioxidant properties, attributed to synergistic interactions between heterocycles .

- Synthetic Routes : Condensation of 3-formylchromone with hydrazine derivatives is a common strategy, yielding products in 55–70% efficiency .

Crystallographic and Structural Insights

Isostructural compounds such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () adopt triclinic (P¯1) symmetry with planar conformations. The dimethyl groups in 2-(4,5-Dimethyl-1,3-thiazol-2-yl)phenol may influence crystal packing and solubility compared to halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.